1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing fluorine atoms. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain proteins and enzymes, potentially inhibiting their activity . The compound may also modulate signaling pathways by interacting with key receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other fluorinated compounds, such as:
Fluorophenyl sulfonamides: These compounds share similar structural features but may differ in their biological activity and chemical reactivity.
Trifluoromethylated piperidines: These compounds have similar pharmacokinetic properties but may vary in their therapeutic potential. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O3S/c20-14-5-7-15(8-6-14)29(27,28)25-11-9-13(10-12-25)18(26)24-17-4-2-1-3-16(17)19(21,22)23/h1-8,13H,9-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPRJPXUTGUOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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